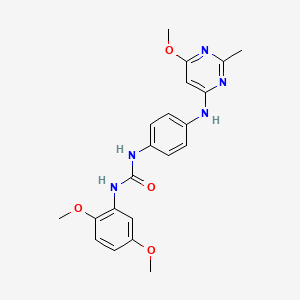![molecular formula C23H23N3O2S B2865244 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide CAS No. 897462-40-7](/img/structure/B2865244.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide” belongs to a class of compounds known as imidazo[2,1-b]thiazole derivatives . These derivatives have attracted significant attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
Imidazo[2,1-b]thiazole derivatives can be synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . Another method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives is complex and depends on the specific substituents attached to the imidazo[2,1-b]thiazole core . For instance, the compound [6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 4-methoxybenzylidenehydrazide has a UV λ max (nm): 228 (ɛ 36033), 290 (ɛ 43979) and IR ν max (cm −1): 3212, 3138 (N–H stretching), 1660 (amide I C=O stretching), 1608 (hydrazone C=N stretching) .Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b]thiazole derivatives are diverse and depend on the specific substituents and reaction conditions . For instance, the reaction of 2-aminothiazoles with bromo ketones can lead to the formation of imidazo[2,1-b]thiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives depend on the specific substituents. For instance, the compound [6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 4-methoxybenzylidenehydrazide has a yield of 88%, melting point of 239–240 °C, and specific UV and IR absorption maxima .Aplicaciones Científicas De Investigación
Cytotoxic Activity
A study by Ding et al. (2012) on novel compounds bearing imidazo[2,1-b]thiazole scaffolds, designed and synthesized based on a virtual screening hit, showed cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The study highlighted the compound with a slightly higher inhibition on VEGFR2 as a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), showing selectivity against MDA-MB-231 over the HepG2 cell line (Ding et al., 2012).
Antimicrobial Activity
Salman et al. (2015) reported the synthesis of new 2-substituted imidazole derivatives and their screening for antibacterial and antifungal activities. This study adds to the understanding of the antimicrobial potential of compounds within this chemical class (Salman et al., 2015).
Immunomodulatory Effects
Harraga et al. (1994) explored the immunological effect of about 40 substituted imidazo[2,1-b]thiazoles on the modulation of the expression of human T trypsinized lymphocytes by the CD2 receptor. The study developed a synthetic program to introduce various functional groups to these compounds, examining their efficacy through an E-rosette-forming-cell test, suggesting a positive effect on the regeneration of CD2 receptors (Harraga et al., 1994).
Synthesis and Characterization
Dangi et al. (2011) focused on the synthesis, characterization, and biological evaluation of alkoxyphthalimide derivatives of imidazo[2,1-b]thiazol, assessing their antimicrobial potential as chemotherapeutic agents. This research underscores the importance of structural analysis and biological evaluation in the development of new therapeutic agents (Dangi et al., 2011).
Antiulcer Agents
Research by Starrett et al. (1989) on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antiulcer agents highlights the diverse therapeutic potential of this compound class. The study indicated that while none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl models, suggesting a potential application in ulcer treatment (Starrett et al., 1989).
Mecanismo De Acción
Target of Action
It’s known that imidazo[2,1-b]thiazole derivatives have a broad range of biological properties and can interact with various targets . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
Compounds with the imidazo[2,1-b]thiazole scaffold have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes would depend on the nature of the target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[2,1-b]thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Compounds with the imidazo[2,1-b]thiazole scaffold have been reported to exhibit a variety of biological activities . The specific effects of this compound would depend on its interaction with its targets and the context of the biological system.
Safety and Hazards
Direcciones Futuras
The future research directions for imidazo[2,1-b]thiazole derivatives include further exploration of their biological activities and development of more efficient synthesis methods . The design and development of novel molecules to treat diseases such as cancer has spurred great interest in many industrial and academic research laboratories worldwide .
Propiedades
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-2-28-20-10-8-18(9-11-20)21-15-26-19(16-29-23(26)25-21)14-22(27)24-13-12-17-6-4-3-5-7-17/h3-11,15-16H,2,12-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPFEALSBXJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)
![Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865165.png)
![7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2865166.png)
![2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid](/img/structure/B2865168.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2865171.png)


![1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline](/img/structure/B2865176.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2865177.png)



![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)